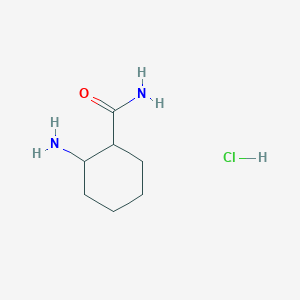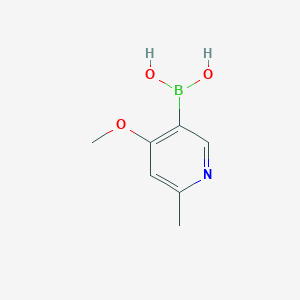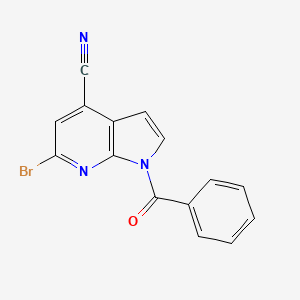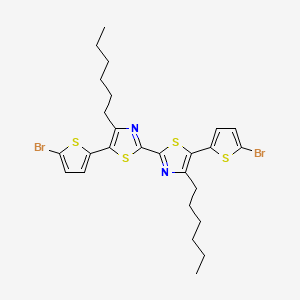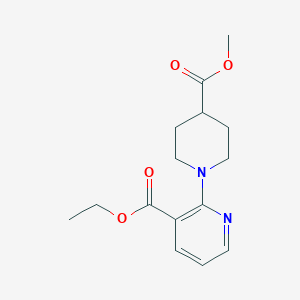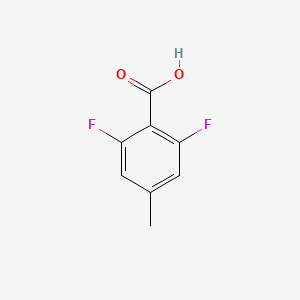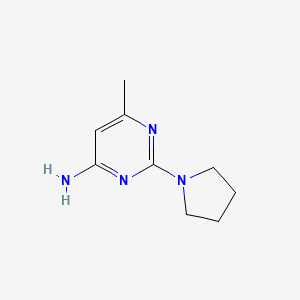
6-甲基-2-(吡咯烷-1-基)嘧啶-4-胺
描述
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.
科学研究应用
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential as a plant growth stimulant.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用机制
Target of Action
Similar compounds have been found to exhibit significant activity on kinases such as p70s6kβ .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing growth and development .
Biochemical Pathways
For instance, if the compound does indeed target kinases like p70S6Kβ, it could impact pathways related to cell growth and protein synthesis .
Pharmacokinetics
Similar compounds have been found to exhibit excellent in vitro and in vivo pharmacokinetics properties in multiple species, including humans .
Result of Action
Related compounds have been found to stimulate plant growth at a level of 65–87% relative to heteroauxin . This suggests that 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine could potentially have a significant impact on biological processes.
Action Environment
For instance, the compound has a melting point of 67-69℃ , which could affect its stability under different environmental conditions.
生化分析
Biochemical Properties
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrimidine derivatives, including 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, have been shown to interact with enzymes such as phosphodiesterases and kinases . These interactions often result in the modulation of enzyme activity, which can lead to various downstream effects on cellular processes.
Cellular Effects
The effects of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . Additionally, 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity . For instance, 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine have been observed to change over time. The stability and degradation of this compound can significantly influence its long-term effects on cellular function. Studies have shown that 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as promoting cell proliferation and survival . At higher doses, it can exhibit toxic effects, including inducing apoptosis and inhibiting cell proliferation . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial properties .
Metabolic Pathways
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can have different biological activities . For instance, this compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of metabolites that can either enhance or diminish its biological activity . Additionally, 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine can influence metabolic flux and metabolite levels, thereby affecting cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it can exert its biological effects . The distribution of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine within tissues can also influence its overall biological activity, as different tissues may have varying levels of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, its localization to other organelles, such as the mitochondria, can influence cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis. This process yields 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, which can be further modified to obtain various derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-(pyrrolidin-1-yl)pyrimidine
- 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
- 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide
Uniqueness
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to form various derivatives further enhances its versatility in scientific research and industrial applications.
属性
IUPAC Name |
6-methyl-2-pyrrolidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTHAPGLGQMHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696291 | |
| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247645-16-4 | |
| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


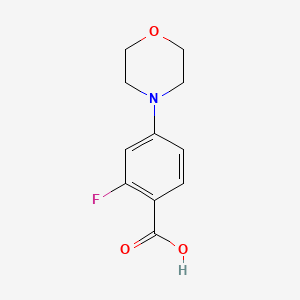
![6-Hydroxymethyl-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B1441510.png)
